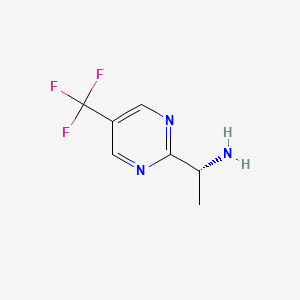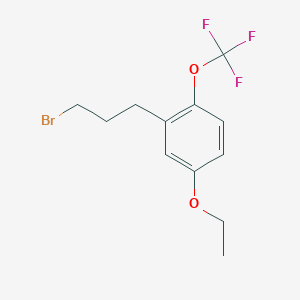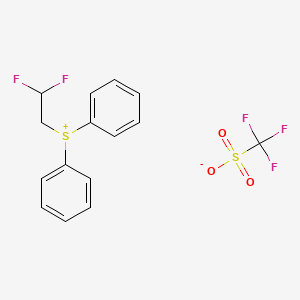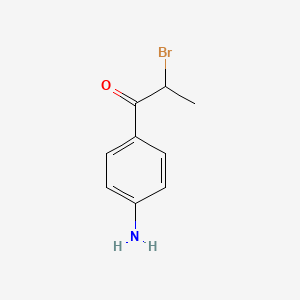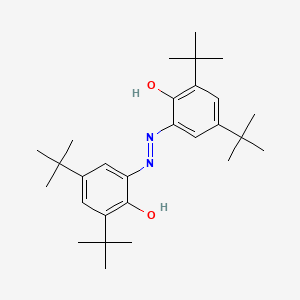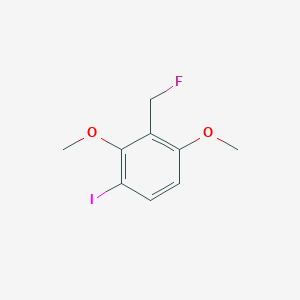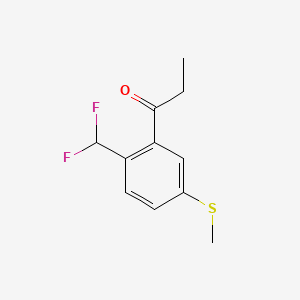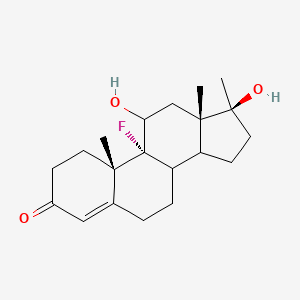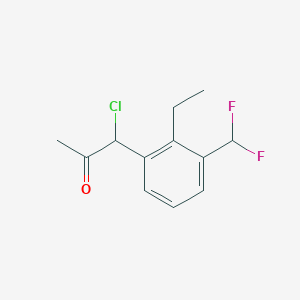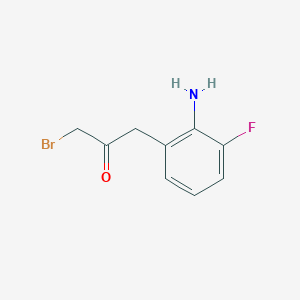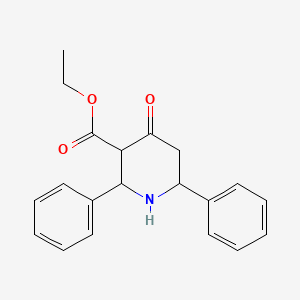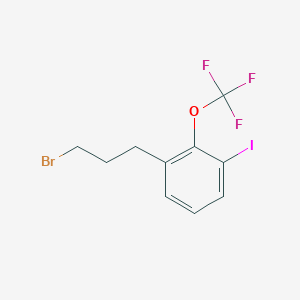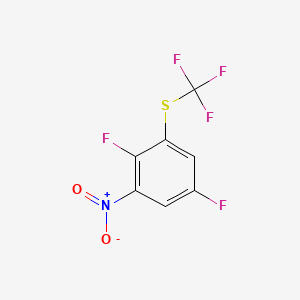
3-Hydroxy-5-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-5-methylbenzenesulfonamide is an organic compound with the molecular formula C7H9NO3S and a molecular weight of 187.22 g/mol This compound is characterized by the presence of a hydroxyl group, a methyl group, and a sulfonamide group attached to a benzene ring
Preparation Methods
One common method involves the reaction of m-cresol with chlorosulfonic acid to form the corresponding sulfonyl chloride, which is then treated with ammonia or an amine to yield the sulfonamide . The reaction conditions generally require controlled temperatures and the use of appropriate solvents to ensure high yields and purity.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
3-Hydroxy-5-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid under strong oxidizing conditions.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the hydrogen atoms on the benzene ring are replaced by other substituents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of the benzene ring can yield nitro derivatives, while halogenation can produce halogenated sulfonamides.
Scientific Research Applications
3-Hydroxy-5-methylbenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: This compound and its derivatives have been studied for their potential as anticancer and antimicrobial agents.
Biology: The compound’s ability to inhibit specific enzymes makes it a valuable tool in biochemical research, particularly in studies involving enzyme kinetics and inhibition.
Mechanism of Action
The mechanism of action of 3-Hydroxy-5-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For instance, its inhibitory effect on carbonic anhydrase IX is due to its ability to bind to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate and thus disrupting cellular pH regulation . This mechanism is particularly relevant in cancer cells, where the enzyme is overexpressed to facilitate rapid cell growth and survival under hypoxic conditions.
Comparison with Similar Compounds
3-Hydroxy-5-methylbenzenesulfonamide can be compared with other benzenesulfonamide derivatives, such as:
4-Hydroxybenzenesulfonamide: Similar structure but with the hydroxyl group in the para position.
5-Methylbenzenesulfonamide: Lacks the hydroxyl group, affecting its reactivity and biological activity.
3-Hydroxybenzenesulfonamide: Lacks the methyl group, which can influence its solubility and interaction with enzymes.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C7H9NO3S |
|---|---|
Molecular Weight |
187.22 g/mol |
IUPAC Name |
3-hydroxy-5-methylbenzenesulfonamide |
InChI |
InChI=1S/C7H9NO3S/c1-5-2-6(9)4-7(3-5)12(8,10)11/h2-4,9H,1H3,(H2,8,10,11) |
InChI Key |
CZZOLQKDRRMGHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)S(=O)(=O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


